Pyrazino[2,3-d][1,2,3]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazino[2,3-d][1,2,3]triazine is a heterocyclic compound that features a fused ring system composed of pyrazine and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazino[2,3-d][1,2,3]triazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine hydrate with dicarbonyl compounds to form the triazine ring, followed by cyclization with a pyrazine derivative .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize readily available starting materials and efficient catalytic processes to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Pyrazino[2,3-d][1,2,3]triazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different chemical environments.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized this compound derivatives.
Scientific Research Applications
Pyrazino[2,3-d][1,2,3]triazine has a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrazino[2,3-d][1,2,3]triazine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, certain derivatives act as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . The compound binds to the active site of the enzyme, disrupting its function and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
s-Triazine: A six-membered ring containing three nitrogen atoms, commonly used in herbicides and resins.
Tri-s-triazine (Heptazine): A larger nitrogen-rich heterocycle with applications in high-energy materials.
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with significant biological activity.
Uniqueness: Pyrazino[2,3-d][1,2,3]triazine stands out due to its unique combination of pyrazine and triazine rings, which confer distinct electronic and structural properties. This uniqueness makes it a versatile scaffold for the development of novel compounds with diverse applications in various fields.
Properties
CAS No. |
6133-67-1 |
---|---|
Molecular Formula |
C5H3N5 |
Molecular Weight |
133.11 g/mol |
IUPAC Name |
pyrazino[2,3-d]triazine |
InChI |
InChI=1S/C5H3N5/c1-2-7-5-4(6-1)3-8-10-9-5/h1-3H |
InChI Key |
ARYJURLFRJCKLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.